molecular formula C9H7ClN2O2S B1416934 1-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 18336-37-3

1-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1416934
CAS No.: 18336-37-3
M. Wt: 242.68 g/mol
InChI Key: PCXMOXHSEXNGMP-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 18336-37-3) is a high-purity chemical building block specifically designed for research applications, particularly in medicinal chemistry and drug discovery. This compound belongs to the class of pyrazole-sulfonyl chlorides, which are recognized as privileged scaffolds in the synthesis of pharmaceutically active molecules . Its molecular formula is C 9 H 7 ClN 2 O 2 S and it has a molecular weight of 242.68 g/mol . The primary research application of this reagent is as a versatile synthetic intermediate for the preparation of sulfonamide derivatives. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for efficient coupling with various amines to generate a diverse library of sulfonamide compounds for biological screening . These sulfonamide derivatives are of significant interest in the development of new therapeutic agents due to their wide range of potential pharmacological activities. Pyrazole-sulfonamide hybrids, accessible from reagents like this compound, are extensively investigated in scientific literature for their antiproliferative properties and other bioactive potentials . The compound serves as a critical precursor in the development of novel heterocyclic molecules, facilitating structure-activity relationship (SAR) studies aimed at optimizing drug-like properties . Handling and Safety: This compound is classified as corrosive and requires careful handling. It carries the GHS signal word "Danger" and hazard statements H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals) . Researchers must use appropriate personal protective equipment (PPE) and work in a well-ventilated area. The UN number for safe transportation is 3261 . Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Purchasers are responsible for ensuring safe handling and compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-phenylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXMOXHSEXNGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18336-37-3
Record name 1-phenyl-1H-pyrazole-4-sulfonyl chloride
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Preparation Methods

Sulfonation with Chlorosulfonic Acid

  • Reagents Needed:

    • 1-Phenyl-1H-pyrazole
    • Chlorosulfonic acid
    • Thionyl chloride (optional for conversion to sulfonyl chloride)
  • Procedure:

    • The reaction is initiated by slowly adding chlorosulfonic acid to a solution of 1-phenyl-1H-pyrazole in a suitable solvent, such as chloroform, under a nitrogen atmosphere at low temperatures.
    • The mixture is then heated to facilitate the sulfonation reaction.
    • If necessary, thionyl chloride can be added to convert the resulting sulfonic acid into the sulfonyl chloride derivative.
  • Monitoring and Purification:

    • The progress of the reaction is monitored using thin-layer chromatography (TLC).
    • After completion, the product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Alternative Methods

While the sulfonation method is the most common, alternative routes may involve different starting materials or catalysts, depending on the availability of reagents and desired conditions.

Chemical Properties and Reactivity

This compound exhibits significant reactivity due to its electrophilic nature, making it a valuable intermediate in organic synthesis. It readily undergoes nucleophilic attack, leading to the formation of various derivatives, including sulfonamides.

Reactivity with Nucleophiles

Nucleophile Reaction Product
Amines Sulfonamides
Alcohols Sulfonic Esters
Thiols Sulfonic Thioesters

Physical Properties

Applications

This compound has diverse applications across various fields, including medicinal chemistry, where pyrazole derivatives are of interest due to their biological activities. It serves as a synthetic intermediate and potential pharmacophore in therapeutic development.

Research Findings and Data

Recent studies highlight the importance of pyrazole derivatives in pharmaceuticals and other materials. The use of palladium-catalyzed cross-coupling reactions has also been explored for the functionalization of pyrazoles, demonstrating their versatility in organic synthesis.

Synthesis Yields and Conditions

Reaction Conditions Yield (%)
Sulfonation at 60°C 80-90
Alternative Methods Variable

Spectroscopic Analysis

  • FT-IR: Used to confirm the presence of the sulfonyl chloride group.
  • 1H NMR and 13C NMR: Employed for structural characterization and purity assessment.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Intermediate in Reactions: It serves as a crucial intermediate in synthesizing various heterocyclic compounds. Its reactivity allows for the formation of diverse chemical entities .
    • Building Block for Complex Molecules: The compound is utilized to construct more complex structures in organic chemistry, facilitating the development of new materials and chemicals .
  • Medicinal Chemistry:
    • Antimicrobial and Anticancer Properties: Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer effects. For instance, studies have shown that certain derivatives possess antiproliferative activity against cancer cell lines .
    • Pharmaceutical Development: It is explored as a precursor for developing pharmaceutical agents with therapeutic effects. The modification of its sulfonyl group can lead to new drug candidates targeting various diseases .
  • Biochemical Applications:
    • Modification of Biomolecules: The compound acts as a sulfonylating agent, modifying proteins and enzymes by transferring its sulfonyl group to nucleophilic sites. This modification can significantly alter the activity and stability of these biomolecules .
    • Enzyme Interaction Studies: It has been used in studies examining the interaction with enzymes such as sulfatases and proteases, providing insights into enzyme mechanisms and potential inhibition strategies.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisIntermediate for synthesizing heterocyclesUsed in reactions to create sulfonamides
Medicinal ChemistryPotential antimicrobial and anticancer propertiesTested against U937 cells; showed promising IC50 values
Biochemical ResearchModifies enzymes/proteinsInteracts with sulfatases; alters enzymatic activity

Case Studies

  • Antiproliferative Activity Study :
    A study explored the synthesis of new pyrazole-4-sulfonamide derivatives from this compound. These derivatives were tested for their antiproliferative effects on U937 cells using a luminescent cell viability assay. The results indicated that certain compounds exhibited significant activity without cytotoxic effects on normal cells .
  • Enzymatic Modification :
    Research demonstrated that this compound could effectively modify specific enzymes, leading to altered catalytic activities. This has implications for drug design where enzyme inhibition is desired.

Mechanism of Action

The mechanism of action of 1-phenyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The specific molecular targets and pathways depend on the nature of the derivative formed .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound Phenyl at N1, -SO₂Cl at C4 C₉H₇ClN₂O₂S 242.69 High reactivity in sulfonylation; used in pharmaceuticals and agrochemicals
1-Methyl-1H-pyrazole-4-sulfonyl chloride Methyl at N1, -SO₂Cl at C4 C₄H₅ClN₂O₂S 188.62 Smaller substituent enhances solubility in polar solvents; intermediate in sensor development
1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl chloride 2-Fluorophenyl at N1 C₉H₆ClFN₂O₂S 260.68 Fluorine substitution improves metabolic stability; used in medicinal chemistry
1-(4-Chlorobenzyl)-1H-pyrazole-4-sulfonyl chloride 4-Chlorobenzyl at N1 C₁₀H₈Cl₂N₂O₂S 307.16 Bulky substituent reduces reaction rates; specialized in polymer chemistry
1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride Oxan-4-yl (tetrahydropyran) at N1 C₈H₁₁ClN₂O₃S 250.71 Oxygen-rich substituent enhances biocompatibility; explored in drug delivery systems

Crystallographic and Stability Data

  • Planarity : The pyrazole ring in 1-phenyl-1H-pyrazole derivatives exhibits near-planar geometry (max. deviation: 0.078 Å), as seen in structurally related compounds like 1-(4-methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole .
  • Stability : Derivatives with electron-withdrawing groups (e.g., -F, -Cl) demonstrate enhanced thermal stability compared to alkyl-substituted analogs. For instance, 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride remains stable at room temperature, whereas 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride requires refrigeration due to nitro group instability .

Biological Activity

1-Phenyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound characterized by the presence of a pyrazole ring, a phenyl group, and a sulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its reactivity as a sulfonyl chloride allows it to participate in various biochemical reactions, making it an important intermediate in the synthesis of biologically active molecules.

The biological activity of this compound primarily arises from its ability to act as an electrophile. It can react with nucleophiles, leading to the formation of sulfonamides, sulfonates, and sulfonothioates. These reactions can modify proteins and enzymes, altering their activity and stability:

  • Electrophilic Nature : The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, such as amino groups on lysine residues or thiol groups on cysteine residues.
  • Biochemical Pathways : The compound can influence multiple biochemical pathways depending on the specific biological context, affecting cell signaling, gene expression, and cellular metabolism .

Cellular Effects

The compound's interaction with cellular components can lead to significant changes in cell function. Notably:

  • Protein Modification : It modifies key proteins involved in signaling pathways, potentially disrupting normal signal transduction.
  • Gene Expression : The modification of transcription factors can influence gene expression patterns, affecting cellular responses to various stimuli.

Research Findings

Recent studies have explored the pharmacological properties of this compound and its derivatives:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, various synthesized pyrazole compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that certain pyrazole derivatives demonstrate cytotoxic effects on cancer cell lines. For example:

  • IC50 Values : Some derivatives exhibited IC50 values as low as 5 μM against specific cancer cell lines, indicating potent activity .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties:

  • COX Inhibition : Certain derivatives have shown selective inhibition of COX enzymes (cyclooxygenases), which are key players in inflammatory processes. For example, a derivative demonstrated an IC50 value of 0.01 μM for COX-2 inhibition .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups.
  • Evaluation of Anticancer Activity : A derivative was tested against human breast cancer cells (MCF-7) and showed significant dose-dependent cytotoxicity, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
  • Anti-inflammatory Activity Assessment : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced inflammation in animal models of arthritis compared to standard anti-inflammatory drugs like diclofenac .

Q & A

Q. What are the standard synthetic routes for preparing 1-phenyl-1H-pyrazole-4-sulfonyl chloride, and what critical reaction conditions must be controlled?

The synthesis typically involves sulfonation of the pyrazole ring using chlorosulfonic acid under inert atmospheric conditions. Key parameters include temperature control (0–5°C to prevent exothermic side reactions) and stoichiometric precision to avoid over-sulfonation. Post-reaction quenching with ice water and purification via recrystallization (e.g., using methanol) are critical for isolating the product .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Spectroscopy : 1^1H/13^13C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonyl chloride groups (S=O stretching at ~1370–1180 cm1^{-1} in IR).
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity, while GC-MS monitors volatile byproducts.
  • Elemental Analysis : Validates molecular formula (e.g., C9_9H7_7ClN2_2O2_2S) with <0.3% deviation .

Q. What are the common nucleophilic substitution reactions facilitated by the sulfonyl chloride group?

The sulfonyl chloride reacts with amines (e.g., primary/secondary amines) to form sulfonamides under mild alkaline conditions (pH 8–9, 0–25°C). Thiols and alcohols require harsher bases (e.g., NaH) for sulfonate ester formation. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX be utilized to resolve structural ambiguities?

Single-crystal X-ray diffraction determines bond angles and torsion angles, critical for confirming regiochemistry. SHELX refines data by modeling thermal displacement parameters and resolving twinning or disorder. For example, SHELXL’s restraint options stabilize refinement of labile sulfonyl groups .

Q. What strategies are effective in minimizing hydrolysis during reactions?

  • Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.
  • Conduct reactions under nitrogen/argon.
  • Add hydrolysis inhibitors like triethylamine to scavenge HCl. Kinetic studies (via 19^19F NMR or inline IR) optimize reaction times to avoid degradation .

Q. How does the electronic environment of the pyrazole ring influence reactivity in cross-coupling reactions?

Electron-withdrawing sulfonyl groups activate the pyrazole C-5 position for Suzuki-Miyaura coupling. DFT calculations (e.g., B3LYP/6-31G*) show reduced LUMO energy at C-5, facilitating oxidative addition with Pd catalysts. Comparative studies with methyl-substituted analogs reveal lower yields due to steric hindrance .

Q. What methodologies are used to analyze reaction byproducts and optimize synthetic yields?

  • LC-MS/QTOF : Identifies sulfonic acid derivatives from hydrolysis.
  • Side-Reaction Mapping : Varying stoichiometry (e.g., 1.1–2.0 eq chlorosulfonic acid) reveals dimerization byproducts.
  • Design of Experiments (DoE) : Response surface methodology optimizes temperature, solvent polarity, and catalyst loading. For example, acetonitrile increases yield by 15% over DMF due to reduced solvolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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